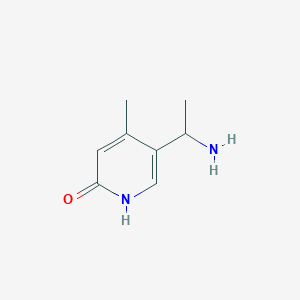![molecular formula C11H9BrN6O2S B13005025 4-(6-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B13005025.png)
4-(6-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is a complex organic compound that features a unique combination of functional groups, including a brominated imidazo[1,2-a]pyridine core, a nitro group, and a hydrazinylthiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole typically involves multi-step reactions starting from commercially available precursors. One common route involves the bromination of 2-methylimidazo[1,2-a]pyridine, followed by nitration to introduce the nitro group. The resulting intermediate is then coupled with a thiazole derivative under hydrazinylation conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The hydrazinyl group can participate in condensation reactions with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Aplicaciones Científicas De Investigación
4-(6-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(6-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridine
- 8-Bromo-6-nitroimidazo[1,2-a]pyridine
- 6-Bromo-8-methylimidazo[1,2-a]pyridine
Uniqueness
4-(6-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is unique due to the presence of both the hydrazinylthiazole and the brominated nitroimidazo[1,2-a]pyridine moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H9BrN6O2S |
|---|---|
Peso molecular |
369.20 g/mol |
Nombre IUPAC |
[4-(6-bromo-2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C11H9BrN6O2S/c1-5-9(7-4-21-11(15-7)16-13)17-3-6(12)2-8(18(19)20)10(17)14-5/h2-4H,13H2,1H3,(H,15,16) |
Clave InChI |
OEVVEBSAFIWVIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C=C(C=C(C2=N1)[N+](=O)[O-])Br)C3=CSC(=N3)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13004960.png)


![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol](/img/structure/B13004972.png)
![tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13004979.png)

![6-Amino-1H-benzo[d]imidazole-4-carbonitrile](/img/structure/B13004993.png)



![(3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B13005032.png)

